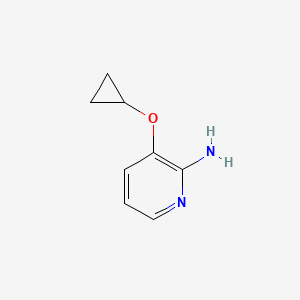

3-Cyclopropoxypyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

3-cyclopropyloxypyridin-2-amine |

InChI |

InChI=1S/C8H10N2O/c9-8-7(2-1-5-10-8)11-6-3-4-6/h1-2,5-6H,3-4H2,(H2,9,10) |

InChI Key |

WZWZAVPNXQSNQK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(N=CC=C2)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Cyclopropoxypyridin 2 Amine and Its Analogues

Established Synthetic Pathways for Substituted Pyridin-2-amines

The synthesis of substituted pyridin-2-amines is a cornerstone of heterocyclic chemistry, with numerous methods developed to access this important structural motif. These methods range from classical condensation reactions to modern transition-metal-catalyzed cross-coupling reactions.

The pyridine (B92270) ring is an electron-deficient heterocycle, which influences its reactivity towards various reagents. researchgate.net Direct C-H functionalization of pyridines can be challenging due to the inherent electronic properties of the ring. researchgate.netslideshare.net Traditional methods often rely on harsh conditions and may suffer from a lack of regioselectivity. researchgate.net However, several strategies have been developed to overcome these challenges:

Electrophilic Aromatic Substitution: This is generally difficult on an unactivated pyridine ring and typically requires high temperatures and strongly acidic conditions, often leading to a mixture of products. The substitution usually occurs at the 3- and 5-positions.

Nucleophilic Aromatic Substitution (SNAr): This is more favorable for pyridines, especially with a good leaving group at the 2- or 4-position. The electron-withdrawing nature of the nitrogen atom facilitates nucleophilic attack at these positions.

Metalation: Directed ortho-metalation (DoM) using strong bases like organolithium reagents can achieve regioselective functionalization at the position ortho to a directing group.

Transition-Metal-Catalyzed C-H Functionalization: This has emerged as a powerful tool for the direct and selective introduction of functional groups onto the pyridine ring, often under milder conditions. nih.gov Various transition metals, including palladium, rhodium, and ruthenium, have been employed for this purpose. nih.gov

The reactivity of the pyridine ring can also be modulated by N-oxidation. Pyridine N-oxides are more susceptible to both electrophilic and nucleophilic attack, offering alternative pathways for functionalization. nih.gov

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the formation of carbon-nitrogen bonds in the synthesis of aryl and heteroaryl amines. acsgcipr.orgacs.org The Buchwald-Hartwig amination, in particular, has revolutionized the synthesis of these compounds due to its broad substrate scope and functional group tolerance. wikipedia.org

The general transformation involves the reaction of an aryl or heteroaryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org

General Scheme for Buchwald-Hartwig Amination:

Aryl/Heteroaryl Halide (Ar-X): Can be Cl, Br, I, or OTf. For pyridyl systems, 2-halopyridines are common substrates. nih.gov

Amine (H₂N-R): A wide range of primary and secondary amines can be used. Ammonia (B1221849) equivalents can also be employed to synthesize primary arylamines. acsgcipr.org

Palladium Catalyst: Typically a Pd(0) or Pd(II) precursor, such as Pd(OAc)₂ or Pd₂(dba)₃.

Ligand: Often a bulky, electron-rich phosphine ligand (e.g., BINAP, dppf, or specialized Buchwald ligands) that facilitates the catalytic cycle. wikipedia.org

Base: A non-nucleophilic base, such as NaOt-Bu, K₂CO₃, or Cs₂CO₃, is required to deprotonate the amine and facilitate the reductive elimination step.

The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org

Table 1: Key Components and Conditions in Buchwald-Hartwig Amination

| Component | Examples | Function |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | BINAP, dppf, XPhos, SPhos | Stabilizes the palladium center and facilitates key steps in the catalytic cycle. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and the intermediate palladium complex. |

| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction to occur. |

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like substituted aminopyridines in a single step from three or more starting materials. mdpi.comnih.gov MCRs are highly atom-economical and environmentally friendly, often involving simple procedures and leading to high yields of the desired products. rsc.orgresearchgate.net

Several MCRs have been developed for the synthesis of 2-aminopyridine (B139424) derivatives. A common approach involves the condensation of a ketone, an aldehyde, malononitrile, and an ammonium (B1175870) salt or a primary amine. mdpi.com The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and cyclization/aromatization steps. rsc.org

For instance, a four-component reaction of an acetophenone (B1666503) derivative, an aldehyde, malononitrile, and ammonium carbonate can yield highly substituted 2-aminopyridines under solvent-free conditions. mdpi.com This approach allows for the rapid generation of a library of compounds with diverse substitution patterns. rsc.org

Table 2: Example of a Four-Component Reaction for 2-Aminopyridine Synthesis

| Component 1 | Component 2 | Component 3 | Component 4 | Product |

|---|---|---|---|---|

| Acetophenone | Benzaldehyde | Malononitrile | Ammonium Carbonate | Substituted 2-Aminopyridine |

Synthesis of Cyclopropoxy-Containing Precursors and Intermediates

The introduction of the cyclopropoxy group is a key step in the synthesis of 3-cyclopropoxypyridin-2-amine. This can be achieved either by constructing the cyclopropoxy group on a pre-functionalized pyridine ring or by using a cyclopropoxy-containing building block in a coupling reaction. The synthesis of cyclopropyl-containing building blocks is an active area of research. nih.govresearchgate.net

One common method for the synthesis of cyclopropoxy ethers is the Williamson ether synthesis, which involves the reaction of a deprotonated alcohol with a cyclopropyl (B3062369) halide or sulfonate. In the context of the target molecule, this would involve the reaction of a 3-hydroxypyridine (B118123) derivative with a cyclopropyl electrophile.

Alternatively, cyclopropanol (B106826) can be used as a nucleophile to displace a leaving group on the pyridine ring, or it can be coupled using transition-metal-catalyzed methods. The synthesis of stable cyclopropene (B1174273) building blocks has also been developed, which can be further functionalized to provide access to a variety of cyclopropyl derivatives. rsc.org

Targeted Synthesis of this compound: Reaction Conditions and Optimization

A plausible synthetic route to this compound would involve a convergent approach, combining the strategies discussed above. One potential pathway is outlined below:

Preparation of a 2-amino-3-hydroxypyridine (B21099) precursor: This intermediate can be synthesized through various methods, including the functionalization of a pre-existing pyridine ring or through a de novo ring synthesis.

O-alkylation with a cyclopropyl electrophile: The hydroxyl group of the 2-amino-3-hydroxypyridine can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and reacted with a cyclopropyl halide (e.g., cyclopropyl bromide) or a cyclopropyl tosylate to form the desired cyclopropoxy ether linkage.

An alternative and likely more efficient route would employ a Buchwald-Hartwig amination as the key C-N bond-forming step:

Synthesis of 2-halo-3-cyclopropoxypyridine: This intermediate can be prepared from a commercially available 2-halo-3-hydroxypyridine via Williamson ether synthesis with a cyclopropyl electrophile.

Palladium-catalyzed amination: The resulting 2-halo-3-cyclopropoxypyridine can then be subjected to Buchwald-Hartwig amination conditions, using ammonia or an ammonia equivalent (e.g., benzophenone (B1666685) imine followed by hydrolysis) to install the 2-amino group.

Optimization of the Buchwald-Hartwig reaction would involve screening of various palladium catalysts, ligands, bases, and solvents to maximize the yield of this compound.

Table 3: Potential Reaction Conditions for the Synthesis of this compound via Buchwald-Hartwig Amination

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | 2-Bromo-3-cyclopropoxypyridine | Aryl bromides are common and effective substrates in Buchwald-Hartwig reactions. |

| Amine Source | Ammonia or LiN(SiMe₃)₂ | Direct introduction of the primary amino group. |

| Catalyst | Pd₂(dba)₃ | A common and effective Pd(0) precursor. |

| Ligand | XPhos or RuPhos | Bulky, electron-rich ligands that are often effective for amination of heteroaryl halides. |

| Base | NaOt-Bu or K₃PO₄ | Strong, non-nucleophilic bases are required for the catalytic cycle. |

| Solvent | Toluene or Dioxane | Commonly used solvents for this type of cross-coupling reaction. |

| Temperature | 80-110 °C | Elevated temperatures are often required to drive the reaction to completion. |

Derivatization Strategies for Structural Elaboration of the this compound Core

The this compound core possesses several sites for further functionalization, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies. The primary amino group is a key handle for derivatization.

Acylation/Sulfonylation: The 2-amino group can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides.

Alkylation: The amino group can be mono- or di-alkylated under various conditions, such as reductive amination with aldehydes or ketones. youtube.com

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates will yield the corresponding ureas and thioureas. rsc.org

Further C-H Functionalization: The remaining C-H bonds on the pyridine ring (at positions 4, 5, and 6) could potentially be functionalized using transition-metal-catalyzed C-H activation methodologies, although regioselectivity might be a challenge.

These derivatization strategies allow for the systematic modification of the physicochemical properties of the parent molecule, which is crucial in medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties.

Functional Group Interconversions on the Pyridine Ring

Functional group interconversions on the pyridine ring of 3-alkoxypyridin-2-amines are crucial for creating a diverse range of analogues. Halogenation is a common transformation, providing a handle for further modifications such as cross-coupling reactions. For instance, the selective halogenation of the pyridine ring can be achieved through various methods. One notable strategy involves the use of Zincke imine intermediates, which allows for the 3-selective halogenation of pyridines. This approach is compatible with a range of substituted pyridines and can be applied to complex pharmaceutical intermediates.

Another key strategy for functionalizing the pyridine core is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, is a powerful tool for forming carbon-carbon bonds. This reaction can be used to introduce aryl or heteroaryl substituents onto the pyridine ring, typically by coupling a halogenated pyridine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. For instance, the coupling of 2-chloro-3-aminopyridine with phenylboronic acid can be achieved in high yield using a palladium catalyst.

The following table summarizes representative functional group interconversions on the pyridine ring of 2-aminopyridine derivatives, which are applicable to this compound.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Phenylpyridine | 1. Tf₂O, HNBn₂, collidine, EtOAc, -78 °C to rt; 2. NIS, rt, 5 min; 3. NH₄OAc, EtOAc/EtOH, 60 °C | 3-Iodo-2-phenylpyridine | High | N/A |

| 2-Chloro-3-aminopyridine | Phenylboronic acid, aq. Na₂CO₃, toluene/ethanol/water, Pd[PPh₃]₄, reflux, 8 h | 3-Amino-2-phenylpyridine | 86 | N/A |

| 5-Bromo-2-methoxypyridin-3-amine | Aryl/Heteroaryl boronic acid, Pd₂(dba)₃, XPhos, K₃PO₄, n-butanol, 120 °C | 5-Aryl/Heteroaryl-2-methoxypyridin-3-amine | Moderate to Good | N/A |

Modifications of the Amino Group

The amino group at the 2-position of the pyridine ring is a key site for molecular diversification. Common modifications include acylation and alkylation, which can introduce a wide array of functional groups and modulate the compound's physicochemical properties.

Acylation of the 2-amino group is typically achieved by reacting the parent amine with an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction is generally high-yielding and can be used to introduce a variety of acyl moieties, including alkyl, aryl, and heteroaryl carbonyl groups.

Alkylation of the 2-amino group can be more challenging due to the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. However, under controlled conditions, mono- and di-alkylation can be achieved. For instance, N-alkylation can be carried out using alkyl halides in the presence of a base. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers another route to N-alkylated products.

The Buchwald-Hartwig amination provides a versatile method for the N-arylation of 2-aminopyridines. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the 2-amino group and an aryl or heteroaryl halide. The choice of palladium precursor, ligand, and base is crucial for the success of this transformation.

The table below provides examples of modifications to the amino group of 2-aminopyridine derivatives.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Aminopyridine | Acetyl chloride, pyridine | N-(Pyridin-2-yl)acetamide | High | N/A |

| 2-Aminopyridine | Benzyl (B1604629) bromide, K₂CO₃, DMF | N-Benzylpyridin-2-amine | Moderate | N/A |

| 2-Aminopyrimidine | Aryl bromide, Pd₂(dba)₃, Xantphos, NaOtBu, toluene, reflux | N-Aryl-pyrimidin-2-amine | 27-82 | N/A |

Variations on the Cyclopropoxy Substituent

Modification of the 3-alkoxy group, including the cyclopropoxy moiety, allows for the exploration of how changes in the size, shape, and electronics of this substituent affect biological activity. The synthesis of analogues with different alkoxy groups at the 3-position is typically achieved by nucleophilic aromatic substitution (SNAr) on a suitable 3-halopyridin-2-amine precursor.

The general approach involves the reaction of a 3-halo-2-nitropyridine with the desired alcohol in the presence of a strong base, such as sodium hydride, to form the corresponding 3-alkoxy-2-nitropyridine. Subsequent reduction of the nitro group, commonly through catalytic hydrogenation, affords the desired 3-alkoxypyridin-2-amine. By employing a variety of alcohols, a library of analogues with different alkoxy substituents can be generated. For example, the synthesis of 3-benzyloxypyridin-2-amine follows this general strategy.

The following table illustrates the synthesis of 3-alkoxypyridin-2-amine analogues.

| 3-Halo-2-nitropyridine | Alcohol | Base | Conditions | Product | Overall Yield (%) | Reference |

| 3-Fluoro-2-nitropyridine | Cyclopropanol | NaH | THF, rt | 3-Cyclopropoxy-2-nitropyridine | N/A | N/A |

| 3-Fluoro-2-nitropyridine | Benzyl alcohol | NaH | THF, rt | 3-Benzyloxy-2-nitropyridine | N/A | N/A |

| 3-Fluoro-2-nitropyridine | Isopropanol | NaH | THF, rt | 3-Isopropoxy-2-nitropyridine | N/A | N/A |

Subsequent reduction of the nitro group is required to obtain the final 2-amino products.

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic moieties into the this compound scaffold is a common strategy to enhance biological activity and explore new chemical space. This can be achieved either by constructing a new heterocyclic ring fused to the pyridine core or by attaching a pre-formed heterocycle through a linker.

Fused Heterocyclic Systems:

A prevalent approach is the synthesis of fused bicyclic systems where the 2-amino group and the pyridine nitrogen participate in the cyclization.

Imidazo[1,2-a]pyridines: These can be synthesized from 2-aminopyridines through various methods, including the Tschitschibabin reaction with α-haloketones, or multicomponent reactions involving an aldehyde and an alkyne or isocyanide. nih.govorganic-chemistry.org

Pyrazolo[1,5-a]pyridines: These are accessible through the [3+2] cycloaddition of N-aminopyridinium ylides with α,β-unsaturated carbonyl compounds or electron-deficient alkenes. organic-chemistry.org

Triazolo[1,5-a]pyridines: The synthesis of nih.govorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridines can be achieved by the cyclization of N-(pyrid-2-yl)formamidoximes or through copper-catalyzed oxidative coupling reactions. organic-chemistry.orgnih.govorganic-chemistry.orgorganic-chemistry.orgTriazolo[1,5-a]pyridines can be prepared via the oxidative cyclization of 2-pyridine ketone hydrazones. organic-chemistry.org

Attached Heterocyclic Systems:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are instrumental in attaching pre-formed heterocyclic rings to the this compound core. This typically involves the reaction of a halogenated this compound with a heterocyclic boronic acid (Suzuki) or a heterocyclic amine (Buchwald-Hartwig).

The table below summarizes methods for the introduction of heterocyclic moieties.

| Starting 2-Aminopyridine | Reagents and Conditions | Heterocyclic Product | Yield (%) | Reference |

| 2-Aminopyridine | α-Bromoacetophenone, 60 °C | 2-Phenylimidazo[1,2-a]pyridine | Good | nih.gov |

| 1-Amino-2-imino-pyridine | Ethyl acetoacetate, AcOH, O₂, 130 °C | Ethyl 2-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate derivative | Up to 94 | acs.org |

| N-(Pyrid-2-yl)formamidoxime | (CF₃CO)₂O | nih.govorganic-chemistry.orgacs.orgTriazolo[1,5-a]pyridine | Good | organic-chemistry.org |

| 2-Pyridine ketone hydrazone | MCM-41-anchored Cu(II) catalyst, air, rt | nih.govorganic-chemistry.orgorganic-chemistry.orgTriazolo[1,5-a]pyridine | Good | organic-chemistry.org |

Advanced Spectroscopic and Analytical Characterization of 3 Cyclopropoxypyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms.

The ¹H NMR spectrum of 3-Cyclopropoxypyridin-2-amine provides a precise fingerprint of the proton environments within the molecule. Experimental data, often recorded in solvents like DMSO-d₆, allows for the complete assignment of all proton signals.

The spectrum is characterized by distinct regions corresponding to the pyridine (B92270) ring protons, the amine (-NH₂) protons, and the cyclopropoxy group protons. The three protons on the pyridine ring appear as distinct doublets of doublets, a result of coupling to their non-equivalent neighbors. For instance, in a typical spectrum, the proton at position 6 (H-6) might appear around δ 7.43 ppm, coupled to both H-4 and H-5. The amine protons typically appear as a broad singlet around δ 5.78 ppm, the chemical shift of which can be sensitive to solvent and concentration.

The cyclopropoxy group gives rise to characteristic signals in the upfield region of the spectrum. The methine proton (-O-CH) appears as a multiplet around δ 3.82 ppm. The four methylene (B1212753) protons on the cyclopropyl (B3062369) ring are non-equivalent and typically appear as two separate multiplets, one around δ 0.72 ppm and the other around δ 0.59 ppm.

¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

|---|---|---|---|---|

| Pyridine H-6 | 7.43 | dd | 4.8, 1.4 | 1H |

| Pyridine H-4 | 7.14 | dd | 7.7, 1.4 | 1H |

| Pyridine H-5 | 6.69 | dd | 7.7, 4.8 | 1H |

| -NH₂ | 5.78 | s (br) | - | 2H |

| Cyclopropoxy -CH | 3.85-3.79 | m | - | 1H |

| Cyclopropoxy -CH₂ | 0.75-0.69 | m | - | 2H |

| Cyclopropoxy -CH₂ | 0.61-0.56 | m | - | 2H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the five carbons of the pyridine ring and the three carbons of the cyclopropyl group.

While detailed experimental spectra for this specific compound are not as commonly published as ¹H NMR, the chemical shifts can be reliably predicted based on analogous structures. The pyridine carbons (C-2 to C-6) are expected to resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the amine group (C-2) and the carbon attached to the cyclopropoxy group (C-3) would be significantly influenced by these heteroatom substituents. The methine carbon of the cyclopropoxy group is anticipated in the δ 50-60 ppm range, while the methylene carbons of the highly strained cyclopropyl ring are expected at a significantly upfield chemical shift, typically between δ 5-15 ppm.

Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (δ) ppm Range |

|---|---|

| Pyridine C-2 | 155 - 160 |

| Pyridine C-3 | 145 - 150 |

| Pyridine C-4 | 115 - 125 |

| Pyridine C-5 | 110 - 120 |

| Pyridine C-6 | 135 - 145 |

| Cyclopropoxy -CH | 50 - 60 |

| Cyclopropoxy -CH₂ | 5 - 15 |

To unambiguously assign all signals and understand the molecule's three-dimensional structure, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, it would show correlations between the adjacent pyridine protons (H-4, H-5, H-6) and within the cyclopropoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the definitive assignment of carbon signals based on their attached, and already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (like C-2 and C-3) and piecing together the molecular fragments. For example, correlations would be expected from the cyclopropoxy methine proton to the C-3 of the pyridine ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These techniques identify protons that are close in space, even if they are not directly bonded. This is vital for conformational analysis, such as determining the preferred orientation of the cyclopropoxy group relative to the plane of the pyridine ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules. It is an excellent tool for identifying specific functional groups, as each group has characteristic absorption or scattering frequencies.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes. An N-H scissoring (bending) vibration is typically observed around 1600-1650 cm⁻¹.

C-N Stretching: The stretching of the aromatic carbon to nitrogen bond (Ar-NH₂) usually appears as a strong band in the 1250-1340 cm⁻¹ region.

C-O Stretching: The ether linkage is characterized by a strong C-O-C asymmetric stretching band, typically found in the 1200-1275 cm⁻¹ range for aryl alkyl ethers.

Pyridine Ring Vibrations: The aromatic pyridine ring gives rise to several characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. C-H bending vibrations also appear at lower frequencies.

Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| N-H Bend (scissoring) | 1600 - 1650 | Medium-Strong |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | Strong |

| Aromatic C-N Stretch | 1250 - 1340 | Strong |

| Aryl Ether C-O Stretch | 1200 - 1275 | Strong |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR measures the absorption of infrared light, Raman measures the inelastic scattering of monochromatic light. According to the rule of mutual exclusion, vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa.

For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the molecule. The symmetric "ring breathing" mode of the pyridine ring, where the entire ring expands and contracts, typically gives a very strong and sharp signal in the Raman spectrum around 990-1030 cm⁻¹. In contrast, the polar N-H and C-O stretching vibrations, which are strong in the FT-IR spectrum, are expected to be significantly weaker in the Raman spectrum. This complementary nature makes the combination of both FT-IR and Raman spectroscopy a powerful approach for a complete vibrational analysis.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and probing the structure of this compound. With a chemical formula of C₈H₁₀N₂O, the compound has a calculated molecular weight of approximately 150.18 g/mol . In electron ionization (EI) mass spectrometry, this would correspond to a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 150.

The fragmentation pattern of the molecular ion provides valuable structural information. For heterocyclic amines, fragmentation often occurs via pathways that lead to stable ions or neutral losses. jfda-online.comnih.gov A primary fragmentation mechanism for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. youtube.comlibretexts.org For this compound, several key fragmentation pathways can be predicted. The participation of the ring nitrogen can significantly influence the fragmentation patterns observed in pyridine derivatives. acs.org

Key Predicted Fragmentation Pathways:

Loss of a hydrogen radical: Formation of an [M-1]⁺ ion at m/z 149, a common feature in mass spectra.

Loss of the cyclopropyl group: Cleavage of the ether linkage could lead to the loss of a cyclopropyl radical (•C₃H₅), resulting in a significant fragment ion at m/z 109.

Loss of a cyclopropoxy radical: Cleavage of the C-O bond could result in the loss of the •OC₃H₅ radical, yielding a fragment at m/z 81.

Ring fragmentation: The pyridine ring itself can undergo cleavage, although this often results in lower-intensity fragments. A common fragment for 2-aminopyridine (B139424) itself is observed at m/z 94, corresponding to the [C₅H₆N₂]⁺ ion. nist.gov

These predicted fragments are summarized in the table below.

| m/z Value | Proposed Fragment Ion | Neutral Loss | Plausible Structure of Fragment |

|---|---|---|---|

| 150 | [C₈H₁₀N₂O]⁺ | - | Molecular Ion |

| 149 | [C₈H₉N₂O]⁺ | •H | [M-H]⁺ |

| 109 | [C₅H₅N₂O]⁺ | •C₃H₅ | Loss of Cyclopropyl Radical |

| 94 | [C₅H₆N₂]⁺ | •C₃H₄O | 2-Aminopyridine Cation Radical |

| 81 | [C₅H₅N₂]⁺ | •OC₃H₅ | Loss of Cyclopropoxy Radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insight into its electronic transitions. The absorption profile is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The UV-Vis spectrum of this compound is dominated by the electronic structure of the substituted pyridine ring. Pyridine itself exhibits absorption bands around 250-262 nm, which are attributed to π→π* and n→π* electronic transitions. researchgate.net The presence of the amino (-NH₂) and cyclopropoxy (-OC₃H₅) groups, both of which are auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. This is due to the extension of the conjugated system through the lone pair of electrons on the oxygen and nitrogen atoms.

The solvent used for analysis can also influence the position and intensity of absorption bands. nih.gov Polar solvents may interact with the molecule's ground and excited states differently than nonpolar solvents, leading to shifts in the absorption maxima (solvatochromism).

| Solvent | Typical Polarity | Expected λmax Range (nm) | Electronic Transition |

|---|---|---|---|

| Hexane | Nonpolar | 270 - 290 | π→π |

| Ethanol | Polar Protic | 280 - 300 | π→π |

| Acetonitrile | Polar Aprotic | 275 - 295 | π→π* |

Derivative spectroscopy is a powerful technique used to enhance the resolution of spectral data. slideshare.net By calculating the first, second, or higher-order derivatives of the absorbance spectrum with respect to wavelength, subtle spectral features can be resolved and overlapping peaks can be separated. youtube.comuw.edu.pl

For this compound and its derivatives, this technique offers several advantages:

Enhanced Resolution: It can distinguish between the absorption bands of the parent compound and closely related impurities or degradation products that may have overlapping spectra.

Accurate Peak Detection: The zero-crossing points in a first-derivative spectrum or the minima in a second-derivative spectrum correspond precisely to the λmax of the original absorption band, allowing for more accurate determination.

Background Correction: It can effectively minimize the impact of background noise and baseline drift, improving the accuracy of quantitative analysis.

The application of derivative spectroscopy would be particularly useful in complex matrices or for studying subtle changes in the electronic environment of the chromophore upon substitution or interaction with other molecules. youtube.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides experimental validation of the empirical and molecular formula. For a new compound to be considered pure, the experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated theoretical values, typically within ±0.4%. acs.org

For this compound (C₈H₁₀N₂O), the theoretical elemental composition is calculated as follows:

Molecular Weight: 150.18 g/mol

Carbon (C): (8 × 12.011 / 150.18) × 100% = 63.99%

Hydrogen (H): (10 × 1.008 / 150.18) × 100% = 6.71%

Nitrogen (N): (2 × 14.007 / 150.18) × 100% = 18.65%

Oxygen (O): (1 × 15.999 / 150.18) × 100% = 10.65% (often determined by difference)

A comparison between the theoretical and hypothetical experimental values is presented in the table below, illustrating how the data is used to confirm the compound's identity and purity. mdpi.com

| Element | Theoretical Percentage (%) | Experimental Finding (%) | Difference (%) |

|---|---|---|---|

| Carbon (C) | 63.99 | 64.12 | +0.13 |

| Hydrogen (H) | 6.71 | 6.65 | -0.06 |

| Nitrogen (N) | 18.65 | 18.58 | -0.07 |

Computational Chemistry and Theoretical Investigations of 3 Cyclopropoxypyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energetic properties, which collectively dictate the molecule's chemical behavior.

Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org It is particularly well-suited for optimizing molecular geometries and calculating vibrational frequencies.

Geometry Optimization: The first step in most computational studies is to find the molecule's lowest energy structure, or its equilibrium geometry. For 3-Cyclopropoxypyridin-2-amine, a DFT calculation, commonly using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the bond lengths, bond angles, and dihedral angles. nih.govnih.gov The optimization would confirm the planarity of the pyridine (B92270) ring and determine the preferred orientation of the amino (-NH2) and cyclopropoxy (-O-c-C3H5) substituents relative to the ring. Subsequent frequency calculations are necessary to confirm that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies. nih.govmdpi.com

Vibrational Analysis: The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. These calculated frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the atoms. This theoretical vibrational spectrum is invaluable for interpreting experimental infrared (IR) and Raman spectra. physchemres.org For this compound, the analysis would predict characteristic frequencies for the N-H stretches of the amino group, C=C and C=N stretching within the pyridine ring, and the distinctive modes of the cyclopropyl (B3062369) group. A comparison with experimental data for related molecules like 2-aminopyridine (B139424) shows good agreement after applying a scaling factor to the calculated frequencies to account for anharmonicity and method approximations. tsijournals.com

Below is a representative table of predicted vibrational modes for a 2-aminopyridine scaffold, which would be modified by the presence of the 3-cyclopropoxy group in the target molecule.

| Assignment | Predicted Frequency (cm⁻¹) (Scaled) |

| N-H Asymmetric Stretch | ~3500 |

| N-H Symmetric Stretch | ~3400 |

| C-H Ring Stretches | ~3100-3000 |

| C-H Cyclopropyl Stretches | ~3050-2950 |

| NH₂ Scissoring | ~1630 |

| C=C/C=N Ring Stretches | ~1600-1450 |

| C-O-C Asymmetric Stretch | ~1250 |

| C-N Stretch | ~1300 |

| C-O-C Symmetric Stretch | ~1050 |

| Ring Breathing/Deformations | ~1000-700 |

| Note: This table is illustrative, based on typical DFT calculation results for similar structures. The cyclopropoxy group would introduce characteristic C-O-C and cyclopropyl C-H and ring deformation modes. |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. youtube.comlibretexts.org

For this compound, the HOMO is expected to be primarily localized on the electron-rich amino group and the π-system of the pyridine ring. The LUMO is anticipated to be distributed across the π-antibonding system of the pyridine ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more chemically reactive. mdpi.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govresearchgate.net These descriptors provide a quantitative framework for understanding reactivity trends.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. Related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

| Note: μ is the chemical potential, where μ = -χ. |

Computational chemistry encompasses a hierarchy of methods, each with a different level of theory, accuracy, and computational demand.

Ab Initio Methods: These methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. wikipedia.org Hartree-Fock (HF) is the simplest ab initio method. More accurate (and computationally expensive) methods, like Møller–Plesset perturbation theory (MP2), account for electron correlation. nih.gov Ab initio methods are highly accurate but can be too computationally intensive for larger molecules. libretexts.org

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but simplify the calculations by omitting certain complex integrals and replacing them with parameters derived from experimental or high-level ab initio data. uomustansiriyah.edu.iq Methods like AM1 and PM3 are much faster than ab initio or DFT calculations, making them suitable for very large systems, but their accuracy is limited to molecules similar to those used in their parameterization. uomustansiriyah.edu.iqscribd.com

Density Functional Theory (DFT): DFT methods, as discussed previously, represent a middle ground. They include effects of electron correlation at a computational cost that is often comparable to or only slightly higher than Hartree-Fock. scribd.com For a molecule like this compound, DFT provides a robust and reliable balance, making it the method of choice for most routine computational investigations of molecules of this size.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for predicting binding affinity and understanding the molecular basis of interaction. mdpi.comresearchgate.net

While no specific docking studies for this compound are published, the 2-aminopyridine scaffold is present in many biologically active compounds. nih.govnih.gov A hypothetical docking study could explore the binding of this compound to a relevant biological target, such as a bacterial enzyme or a protein kinase. The simulation would place the molecule into the active site of the protein and score different poses based on binding energy.

The results would likely show key interactions:

Hydrogen Bonding: The amino group is a strong hydrogen bond donor and could interact with acceptor residues like aspartate or glutamate (B1630785) in the protein's active site. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The cyclopropyl group and the pyridine ring could form favorable hydrophobic interactions with nonpolar amino acid residues.

A typical output from a docking simulation is summarized in the table below, showing hypothetical interactions with a protein active site.

| Parameter | Predicted Value | Interacting Residues (Example) |

| Binding Energy (kcal/mol) | -7.5 to -9.0 | ASP120, GLU85, TYR88, LEU150 |

| Hydrogen Bonds | 2 | ASP120 (with -NH₂), TYR88 (with pyridine N) |

| Hydrophobic Interactions | 3 | LEU150, VAL75, ILE90 (with cyclopropyl and pyridine ring) |

| Note: This data is illustrative of a potential docking result and is not based on a specific published study of this molecule. |

Conformational Analysis and Tautomerism Studies

Conformational Analysis: This involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, the primary source of conformational flexibility is the rotation around the C3-O bond and the O-C(cyclopropyl) bond. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable (lowest energy) conformers and the energy barriers between them. The most stable conformation will likely seek to minimize steric hindrance between the cyclopropyl group and the adjacent amino group or the hydrogen at the C4 position of the pyridine ring. utdallas.edumaricopa.edu

Tautomerism Studies: Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. 2-aminopyridine derivatives can exist in an equilibrium between the amino form (with an exocyclic -NH2 group) and the imino form (with an endocyclic N-H and an exocyclic =NH group). nih.govresearchgate.net Computational studies on 2-aminopyridine and its methylated derivatives have consistently shown that the amino tautomer is significantly more stable than the imino form. scispace.comnih.gov For instance, DFT calculations on 2-amino-4-methylpyridine (B118599) show the canonical amino form to be more stable by 13.60 kcal/mol. nih.govnih.gov A similar strong preference for the amino tautomer is expected for this compound due to the aromatic stability of the pyridine ring in that form. The energy barrier for proton transfer between the two forms is typically high, calculated to be around 45 kcal/mol in related systems. nih.gov

| Tautomer | Relative Energy (kcal/mol) |

| This compound (amino) | 0 (most stable) |

| 3-Cyclopropoxy-1H-pyridin-2-imine (imino) | > 10 |

| Note: Relative energy is based on published data for analogous 2-aminopyridine compounds. nih.govnih.gov |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are highly effective at predicting various spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds.

IR Spectroscopy: As detailed in section 4.1.1, DFT calculations provide vibrational frequencies and intensities that can be used to generate a theoretical IR spectrum. diva-portal.org This allows for the assignment of absorption bands in an experimental spectrum to specific molecular motions.

NMR Spectroscopy: Predicting Nuclear Magnetic Resonance (NMR) spectra is a powerful application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors for each atom. rsc.orgacs.org These values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations can predict both ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, helping to confirm molecular structures and assign specific signals. nih.gov For this compound, these calculations would predict distinct signals for the protons on the pyridine ring, the amino group, and the unique methine and methylene (B1212753) protons of the cyclopropyl group.

Structure Activity Relationship Sar Studies of 3 Cyclopropoxypyridin 2 Amine Analogues

Systemic Modification of the Cyclopropoxy Moiety and its Impact on Biological Activity

The 3-alkoxy group on the pyridine (B92270) ring of 2-aminopyridine (B139424) derivatives often plays a crucial role in the compound's interaction with the target protein, frequently occupying a specific pocket in the active site. While direct SAR studies on the systemic modification of the cyclopropoxy group in 3-cyclopropoxypyridin-2-amine are not extensively documented in publicly available literature, insights can be drawn from related 3-alkoxypyridine series investigated as kinase inhibitors.

The cyclopropoxy group is a relatively small, rigid, and lipophilic moiety. Its rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target. Modifications to this group can significantly impact binding affinity and selectivity. Key hypothetical modifications and their potential impacts are outlined below.

Ring Size and Unsaturation: Altering the cycloalkyl ring size (e.g., to cyclobutoxy or cyclopentoxy) would change the volume and lipophilicity of the substituent, potentially probing the size of the binding pocket. Introducing unsaturation (e.g., cyclopropenoxy) would alter the electronics and geometry of the group.

Substitution on the Cyclopropyl (B3062369) Ring: Introducing substituents on the cyclopropyl ring could provide additional interaction points with the target protein. For example, a hydroxyl group could form a hydrogen bond, while a methyl group could enhance van der Waals interactions.

Ring Opening: Replacing the cyclopropoxy group with an analogous acyclic alkoxy group, such as isopropoxy or n-propoxy, would increase conformational flexibility. This could either be beneficial, allowing for a better fit in the binding pocket, or detrimental, due to the associated entropic cost.

The following table summarizes the potential impact of these modifications based on general principles of medicinal chemistry and SAR of related kinase inhibitors.

| Modification of Cyclopropoxy Moiety | Potential Impact on Biological Activity | Rationale |

| Increase in ring size (e.g., cyclobutoxy) | May increase or decrease activity depending on the size of the hydrophobic pocket. | Probes steric tolerance of the binding site. |

| Introduction of substituents (e.g., -OH, -CH3) | Can introduce new favorable interactions (H-bonding, van der Waals). | Enhances binding affinity and selectivity. |

| Replacement with acyclic analogues (e.g., isopropoxy) | May decrease activity due to increased conformational flexibility and higher entropic penalty upon binding. | Increased flexibility may not be optimal for a pre-organized binding site. |

It is important to note that these are generalized predictions, and the actual impact would be target-dependent and would require empirical validation through synthesis and biological testing.

Role of Amino Group Substitutions on Chemical and Biological Profiles

The 2-amino group of the 2-aminopyridine scaffold is a crucial pharmacophoric feature, often involved in key hydrogen bonding interactions with the hinge region of protein kinases. Modifications to this group can therefore have a profound effect on the biological activity. SAR studies on related 3,5-diaryl-2-aminopyridine inhibitors of ALK2 provide valuable insights into the role of substitutions at this position. nih.gov

In general, the primary amino group is optimal for forming bidentate hydrogen bonds with the kinase hinge. Substitution on this nitrogen can disrupt these interactions and reduce potency.

Mono- and Di-alkylation: Introducing one or two alkyl groups on the 2-amino nitrogen (forming secondary or tertiary amines) generally leads to a significant decrease in inhibitory activity. nih.gov This is attributed to the loss of one or both hydrogen bond donors and potential steric hindrance.

Acylation: Acylation of the 2-amino group would also be expected to reduce activity by diminishing the hydrogen bond donating capacity and altering the electronic properties of the amine.

The table below illustrates the observed effects of amino group substitution in analogous 2-aminopyridine kinase inhibitors.

| Substitution on 2-Amino Group | Effect on Kinase Inhibitory Activity | Reference |

| Primary amine (-NH2) | Optimal activity | nih.gov |

| Secondary amine (-NHR) | Reduced potency | nih.gov |

| Tertiary amine (-NR2) | Further reduced or abolished activity | nih.gov |

These findings underscore the importance of the unsubstituted 2-amino group for maintaining the canonical binding mode of 2-aminopyridine-based kinase inhibitors.

Substituent Effects on the Pyridine Ring for Modulated Biological Interactions

The pyridine ring serves as the central scaffold for this compound analogues, and its substitution pattern can significantly influence the compound's potency, selectivity, and physicochemical properties. The electronic and steric nature of substituents can alter the pKa of the pyridine nitrogen and the 2-amino group, affecting their ability to interact with the target protein. Furthermore, substituents at positions 4, 5, and 6 can project into different regions of the binding site, offering opportunities for additional favorable interactions or leading to steric clashes.

The antiproliferative activity of various pyridine derivatives has been shown to be influenced by the presence and position of groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups, which can enhance activity. nih.gov Conversely, bulky groups or halogen atoms may sometimes lead to lower activity. nih.gov

The following table summarizes the general effects of substituents on the pyridine ring based on SAR studies of related compounds.

| Position of Substitution | Type of Substituent | General Impact on Biological Activity | Reference |

| 5-position | Aromatic or heteroaromatic rings | Can modulate selectivity and potency by interacting with solvent-exposed regions or specific sub-pockets. | nih.gov |

| 4-position | Small alkyl or polar groups | May be tolerated, but can also influence the orientation of other substituents. | nih.gov |

| 6-position | Bulky groups | Often leads to a decrease in activity due to steric hindrance with the protein. | nih.gov |

These observations highlight the potential for fine-tuning the biological activity and selectivity of this compound analogues through strategic substitution on the pyridine core.

Conformational Flexibility and Steric Effects in SAR

The three-dimensional conformation of a ligand is a critical determinant of its biological activity. For this compound analogues, the relative orientation of the cyclopropoxy group, the amino group, and any substituents on the pyridine ring is crucial for optimal binding to the target protein. The rigidity of the cyclopropyl and pyridine rings helps to pre-organize the molecule in a favorable conformation for binding, which can be entropically advantageous.

However, the introduction of bulky substituents can lead to steric hindrance, either within the molecule itself, forcing it into an unfavorable conformation, or with the amino acid residues of the binding site. For example, large substituents at the 6-position of the pyridine ring are often detrimental to activity in kinase inhibitors because this position is typically close to the protein backbone.

Pharmacophore Identification and Lead Optimization Strategies

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For 2-aminopyridine-based kinase inhibitors, a common pharmacophore model includes:

A hydrogen bond donor (the 2-amino group).

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrophobic region (often occupied by the 3-alkoxy group and other substituents).

The identification of a pharmacophore model is a key step in lead optimization. It allows for the rational design of new analogues that retain the essential features for binding while modifying other parts of the molecule to improve properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics.

Lead optimization strategies for this compound analogues would likely involve:

Scaffold Hopping: Replacing the 2-aminopyridine core with other heterocyclic systems that can present the key pharmacophoric features in a similar spatial arrangement.

Fragment-Based Growth: Using the core scaffold as a starting point and "growing" substituents into adjacent binding pockets to pick up additional favorable interactions.

Structure-Based Design: If the crystal structure of the target protein in complex with an inhibitor is available, this can be used to guide the design of new analogues that make optimal interactions with the binding site.

Virtual screening using a validated pharmacophore model can also be employed to search large chemical databases for novel compounds with the potential to be active against the target of interest. pharmacophorejournal.com

Investigation of Biological Activity Mechanisms in Vitro Studies of 3 Cyclopropoxypyridin 2 Amine Derivatives

In Vitro Antimicrobial Activity Profiling and Mechanism Elucidation

The antimicrobial potential of compounds structurally related to 3-Cyclopropoxypyridin-2-amine, particularly those featuring the aminopyridine or cyclopropane (B1198618) core, has been a subject of scientific inquiry. These studies explore their efficacy against a range of pathogenic bacteria.

Derivatives of aminopyridines and related heterocyclic structures have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, a series of N-substituted 3-aminopyrazine-2-carboxamides were evaluated for their antibacterial effects. Within this series, phenyl and alkyl derivatives showed activity, whereas benzyl (B1604629) derivatives did not. Specifically, the phenyl derivative with a 4-CF₃ substitution was active against Staphylococcus aureus (MIC = 31.25 µM) and showed weaker activity against methicillin-resistant S. aureus (MRSA) and S. epidermidis (MIC = 62.5 µM).

Similarly, synthetic 1,3-bis(aryloxy)propan-2-amines have shown potent activity against Gram-positive pathogens, including Streptococcus pyogenes, Enterococcus faecalis, and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) in the range of 2.5–10 μg/ml. These compounds were also effective against clinical strains of MRSA. In another study, amide derivatives containing a cyclopropane group were tested against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), with some compounds showing moderate activity.

Table 1: In Vitro Antibacterial Activity of Selected Amine Derivatives

| Compound Class | Bacterial Strain | Activity (MIC) |

|---|---|---|

| N-substituted 3-aminopyrazine-2-carboxamides | Staphylococcus aureus | 31.25 µM |

| MRSA | 62.5 µM | |

| S. epidermidis | 62.5 µM | |

| 1,3-bis(aryloxy)propan-2-amines | Gram-positive pathogens | 2.5–10 μg/ml |

| Amide derivatives with cyclopropane | Staphylococcus aureus | Moderate Activity |

This table is interactive and can be sorted by column.

The mechanism of antimicrobial action for these derivatives often involves the inhibition of essential bacterial enzymes. Fluoroquinolone compounds that feature an N1-cyclopropyl moiety are known inhibitors of DNA gyrase, a critical enzyme for bacterial replication. This mechanism has been established for treatments of various respiratory and skin infections.

For simple secondary amines that show selective inhibition of Gram-negative bacteria like Escherichia coli and Acinetobacter baumannii, the molecular target has been identified as phenylalanyl-tRNA synthetase (PheRS). Structural analysis revealed that the compound's benzyl group mimics phenylalanine, while another substituent induces a hydrophobic binding pocket, explaining the high selectivity for Gram-negative PheRS.

For other amine derivatives active against Gram-positive bacteria, potential molecular targets have been suggested through computational docking approaches. These include the cell division protein FtsZ, the quinolone resistance protein norA, and the Enoyl-[acyl-carrier-protein] reductase FabI. In the case of antifungal activity observed in amide derivatives containing cyclopropane, molecular docking studies suggest that they have a good affinity with the potential drug target CYP51 protein.

In Vitro Anticancer and Antiproliferative Activity Assessment

Derivatives of 3-aminopyridine (B143674) and related heterocyclic systems have been investigated for their potential to inhibit the growth of cancer cells.

A notable class of compounds, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, has demonstrated potent antiproliferative activity against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines. The introduction of benzoyl or secondary benzyl alcohol tethers at the 5-position of the thienopyridine scaffold, combined with specific substitutions on the aryl rings, led to compounds with high efficacy. The most potent molecules exhibited IC₅₀ concentrations in the range of 25–50 nM against both HCT116 and MDA-MB-231 cells.

Similarly, a series of 3-aryl-evodiamine derivatives were synthesized and evaluated for their in vitro antitumor activity against HCT116, 4T1 (murine breast cancer), and HepG2 (human liver cancer) cell lines. Many of these derivatives showed enhanced cytotoxicity compared to the parent compound, evodiamine (B1670323). One derivative, a methylsulfonylbenzene analogue, exhibited excellent antiproliferative activity against HCT116 cells with an IC₅₀ of 0.58 µM and 4T1 cells with an IC₅₀ of 0.99 µM.

Table 2: In Vitro Antiproliferative Activity of Selected Pyridine (B92270) and Evodiamine Derivatives

| Compound Class | Cancer Cell Line | Activity (IC₅₀) |

|---|---|---|

| 5-benzylhydroxy-thieno[2,3-b]pyridines | HCT116 | 25–50 nM |

| MDA-MB-231 | 25–50 nM | |

| 3-aryl-evodiamine derivatives | HCT116 | 0.58 µM |

This table is interactive and can be sorted by column.

The anticancer mechanisms of these compounds are often multifaceted. For the 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine family, the proposed mechanism involves the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC), which interferes with phospholipid metabolism crucial for cancer cell growth.

For evodiamine and its derivatives, a common molecular target is Topoisomerase I (Top I). These compounds are believed to bind to the Top I-DNA complex, which leads to DNA double-strand breaks and subsequently induces apoptosis in tumor cells. Other studies on different heterocyclic compounds, such as 1,3,4-thiadiazin-3-ium bromides, have shown potential for multitargeted inhibition of key proteins in cancer signaling pathways, including EGFR, BRAFV600E, and VEGFR-2.

In Vitro Antiviral Activity Evaluation

The broad biological activity of aminopyridine and cyclopropane-containing scaffolds extends to antiviral applications. Research has identified several derivatives with inhibitory effects against a variety of viruses.

For example, Favipiravir, a pyrazine (B50134) derivative structurally related to pyridine, has demonstrated potent antiviral activity against multiple RNA viruses. Other small molecules, such as the indole-derivative Umifenovir, have also shown dose-dependent antiviral responses against SARS-CoV-2 by inhibiting the fusion between the viral envelope and the host cell membrane. Furthermore, a series of 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine (B1215968) have shown potency against herpes simplex virus type 1 (HSV-1) in vitro.

A primary strategy for antiviral drug development is the inhibition of essential viral enzymes, particularly proteases. Viral proteases like the 3C protease (3Cpro) and 3C-like protease (3CLpro) are required for the replication of picornaviruses and coronaviruses, respectively. The development of inhibitors that target the active site of these cysteine proteases is a key area of research.

Compounds such as Boceprevir and GC-376 have been identified as having broad-spectrum activity against coronaviruses through the inhibition of their viral cysteine proteases. The structural similarities between proteases from different viruses, such as SARS-CoV-2 3CLpro and Hepatitis C virus (HCV) NS3/4A protease, suggest that existing protease inhibitors could be repurposed or serve as lead molecules for developing broad-spectrum antivirals. Another host-targeted approach involves inhibitors of cyclophilin A (CypA), a cellular protein that plays a proviral role in infections by HCV, coronaviruses, and HIV. Inhibiting this host factor represents an alternative strategy to suppress viral replication.

Other Investigated Biological Activities (e.g., Anti-inflammatory, Antidiabetic, Antiparasitic, Antioxidant)

Ligand-Target Interaction Studies via Biochemical Assays

The exploration of how a molecule interacts with its biological target is a cornerstone of understanding its mechanism of action. Biochemical assays, such as enzyme inhibition and receptor binding studies, are fundamental in elucidating these interactions.

For derivatives of this compound, specific data from biochemical assays that detail their ligand-target interactions are not extensively reported in the current body of scientific literature. Research on analogous compounds containing the pyridine scaffold has demonstrated a variety of interactions with biological targets. For example, certain aminopyridine derivatives have been shown to inhibit specific enzymes or bind to particular receptors, suggesting that the this compound core could potentially serve as a scaffold for designing molecules with targeted biological activities. However, without specific experimental data from biochemical assays on this compound derivatives, any discussion on their direct ligand-target interactions remains speculative.

Further research, including targeted in vitro screening and biochemical assays, is necessary to determine the specific biological activities and molecular targets of this compound derivatives.

3 Cyclopropoxypyridin 2 Amine As a Versatile Chemical Building Block

Utility in the Synthesis of Complex Heterocyclic Systems

The 2-aminopyridine (B139424) moiety within 3-Cyclopropoxypyridin-2-amine is a well-established precursor for the construction of a diverse array of fused heterocyclic systems. The presence of the amino group ortho to the ring nitrogen facilitates a range of cyclization reactions, leading to the formation of bicyclic and polycyclic structures of significant chemical and biological interest.

Detailed research has demonstrated that 2-aminopyridine derivatives can readily participate in reactions to form fused pyrimidines, a class of compounds with a broad spectrum of biological activities. For instance, the reaction of 2-aminopyridines with appropriate reagents can lead to the formation of pyridopyrimidines, which are key scaffolds in numerous pharmaceutically active compounds nih.govnih.gov. The general synthetic strategies often involve the condensation of the 2-aminopyridine with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization. The cyclopropoxy group at the 3-position of the pyridine (B92270) ring in this compound can influence the regioselectivity and stereoselectivity of these cyclization reactions, potentially leading to novel structural motifs.

Furthermore, multicomponent reactions (MCRs) provide an efficient and atom-economical approach to complex heterocyclic systems. The 2-aminopyridine scaffold is a valuable component in MCRs, such as the Povarov and A3 reactions, for the rapid generation of highly functionalized tricyclic heterocycles nih.gov. These reactions, which involve the in-situ formation of an imine from the amine, can be employed to construct intricate molecular frameworks in a single synthetic operation. The application of such strategies to this compound would enable the synthesis of a library of novel fused heterocycles with potential applications in various fields.

The synthesis of other fused systems, such as imidazopyridines, is also achievable from 2-aminopyridine precursors through transition-metal-catalyzed C-N bond formation reactions beilstein-journals.org. The binucleophilic nature of the 2-aminopyridine moiety allows for its reaction with various partners to construct the fused imidazole (B134444) ring.

| Fused Heterocyclic System | General Synthetic Approach from 2-Aminopyridines | Potential Influence of 3-Cyclopropoxy Group |

| Pyridopyrimidines | Condensation with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization. | May influence reaction kinetics and regioselectivity of cyclization. |

| Imidazopyridines | Transition-metal-catalyzed coupling with various reagents to form the imidazole ring. | Could affect the coordination to the metal catalyst and the subsequent reaction pathway. |

| Tricyclic Pyridine-Fused 2-Pyridones | Participation in multicomponent reactions like the Povarov and A3 reactions. | Can introduce steric hindrance, affecting the stereochemical outcome of the reaction. |

| Thiazolo-fused Bridged Isoquinolones | Selective [4+2] cycloaddition reactions with arynes. nih.gov | The electronic nature of the cyclopropoxy group can modulate the reactivity of the diene system in the pyridine ring. |

Role in Medicinal Chemistry Lead Generation

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with biological targets, particularly protein kinases. The ability of the 2-aminopyridine moiety to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it a valuable pharmacophore for the design of kinase inhibitors nih.govresearchgate.net.

The development of novel kinase inhibitors is a major focus in the discovery of new treatments for cancer and inflammatory diseases. The structure of this compound provides a foundation for the generation of new lead compounds in this area. The 2-amino group serves as a crucial anchor for binding to the kinase hinge region, while the cyclopropoxy group at the 3-position can be exploited to achieve selectivity and improve pharmacokinetic properties. The small, rigid cyclopropyl (B3062369) ring can probe small pockets within the active site and its lipophilic nature can enhance membrane permeability.

Structure-activity relationship (SAR) studies of various aminopyrimidine and phenoxypyridine series have demonstrated that modifications at positions analogous to the 3-position of the pyridine ring can significantly impact potency and selectivity against different kinases nih.govresearchgate.net. The introduction of a cyclopropoxy group offers a unique substitution pattern that can be explored to develop inhibitors with novel profiles.

For example, derivatives of pyrrolopyrimidines, which can be synthesized from aminopyridine precursors, have shown promising antitumor properties mdpi.com. The design and synthesis of derivatives of this compound could lead to the identification of new lead compounds with potent and selective inhibitory activity against various cancer-related kinases. The biological activity of such compounds would need to be evaluated through a range of in vitro and in vivo assays to determine their therapeutic potential researchgate.netnih.govrsc.orgmdpi.commdpi.com.

| Compound Class | Therapeutic Target | Role of 2-Aminopyridine Scaffold | Potential Contribution of 3-Cyclopropoxy Group |

| Kinase Inhibitors | Protein Kinases (e.g., JNK, EGFR) | Hinge-binding motif, forming key hydrogen bonds. | Enhancing selectivity, improving metabolic stability, and providing a vector for further substitution. |

| Antitumor Agents | Various cancer-related targets | Core scaffold for building molecules with cytotoxic activity. | Modulating physicochemical properties to improve cell permeability and target engagement. |

| Antiviral/Antibacterial Agents | Viral or bacterial enzymes | Pharmacophoric element for interaction with active sites. | Fine-tuning the steric and electronic properties to optimize binding affinity. |

Applications in Material Science Research (e.g., Liquid Crystals, Electronic Materials)

The unique electronic and structural properties of pyridine-containing molecules make them attractive candidates for applications in material science. The incorporation of a pyridine ring into a molecule can influence its liquid crystalline behavior and its performance in electronic devices.

In the field of liquid crystals, the shape and polarity of a molecule are critical determinants of its mesophase behavior. The rigid, planar pyridine ring in this compound can act as a core mesogenic unit. The presence of the cyclopropoxy group can introduce a degree of non-coplanarity and influence the packing of the molecules in the liquid crystalline phase nih.govmdpi.com. The synthesis of derivatives of this compound with long alkyl or alkoxy chains could lead to new liquid crystalline materials with interesting phase transitions and electro-optical properties nih.govbeilstein-journals.org. The amine group also provides a handle for further functionalization to tune the liquid crystalline properties.

In the realm of electronic materials, aminopyridines have been investigated for their ability to modify the surface properties of substrates. For instance, a self-assembled monolayer of 4-aminopyridine (B3432731) has been shown to act as a nucleation-inducing layer for the growth of transparent silver electrodes, improving their optical and electrical properties acs.org. The amine and pyridine groups play a crucial role in surface binding and influencing the nucleation and growth of the metal film. The specific substitution pattern of this compound could offer a different mode of surface interaction, potentially leading to improved performance in organic light-emitting devices (OLEDs) or other electronic applications. The fluorescent properties of some aminopyridine derivatives also suggest their potential use in optoelectronic devices nih.gov.

| Material Application | Role of Pyridine Ring | Potential Influence of 3-Cyclopropoxy-2-amine Moiety |

| Liquid Crystals | Core mesogenic unit, contributing to molecular rigidity and polarity. | Modulating molecular packing and mesophase behavior due to the non-planar cyclopropoxy group. The amine group allows for further derivatization. |

| Electronic Materials | Surface modification, charge transport, and light emission. | The amine and pyridine nitrogens can interact with surfaces, influencing thin film growth. The overall electronic properties can be tuned by the substituents. |

| Organic Crystals for NLO | Formation of non-centrosymmetric crystal structures for second-harmonic generation. | The specific substitution pattern can influence the crystal packing and the resulting nonlinear optical properties. rsc.org |

Development of Novel Reagents and Catalysts

The 2-aminopyridine framework is a versatile ligand in coordination chemistry and a precursor for the development of organocatalysts. The nitrogen atoms of the pyridine ring and the amino group can coordinate to metal centers, forming stable complexes with catalytic activity.

Transition metal complexes of aminopyridine ligands have been successfully employed as catalysts in a variety of organic transformations, including polymerization and cross-coupling reactions rsc.orgnsf.govnih.gov. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. The 3-cyclopropoxy substituent in this compound can modulate the electron density at the nitrogen atoms and introduce steric bulk, which can be beneficial for achieving high catalytic performance. The synthesis and characterization of metal complexes of this compound could lead to the discovery of new catalysts for important chemical reactions mdpi.com.

In the area of organocatalysis, chiral aminopyridine derivatives have been developed as efficient catalysts for asymmetric synthesis researchgate.netmdpi.com. The amine group can be readily modified to introduce a chiral moiety, and the pyridine nitrogen can act as a Lewis basic site to activate substrates. The development of chiral organocatalysts derived from this compound could provide new tools for the stereoselective synthesis of valuable organic molecules. The field of organocatalysis has seen significant growth, with the development of small organic molecules that can catalyze complex reactions with high efficiency and enantioselectivity chemistryworld.com.

Furthermore, the reactivity of the aminopyridine nucleus itself can be harnessed for the development of novel reagents. For instance, the reaction of aminopyridines with various electrophiles can lead to the formation of new compounds with unique reactivity profiles that can be utilized in organic synthesis nih.govresearchgate.netresearchgate.netacs.org.

| Catalyst/Reagent Type | Role of this compound | Potential Advantages |

| Metal Complex Catalysts | As a ligand to coordinate with a transition metal center. | The cyclopropoxy group can tune the electronic and steric properties of the catalyst, potentially improving activity and selectivity. |

| Organocatalysts | As a scaffold for the synthesis of chiral bifunctional catalysts. | The amine group provides a handle for introducing chirality, while the pyridine nitrogen can act as a basic site. |

| Novel Synthetic Reagents | As a starting material for the synthesis of new functionalized molecules. | The unique combination of functional groups can lead to reagents with novel reactivity for organic synthesis. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Cyclopropoxypyridin-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, nucleophilic displacement of halides (e.g., Cl or F) on pyridine rings with cyclopropoxide ions is a common approach. Reaction conditions such as temperature (80–120°C), solvent polarity (DMF, THF), and catalysts (e.g., CuI for Ullmann-type couplings) significantly affect yield. Evidence from analogous compounds (e.g., 3-Benzyloxypyridin-2-amine) shows that optimized conditions can achieve yields >70% .

- Table 1 : Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Cyclopropanol, NaH, DMF, 100°C | 65 | 95 | |

| Coupling Reaction | Cyclopropylboronic acid, Pd catalyst | 72 | 98 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming substituent positions. For instance, the cyclopropoxy group’s protons appear as distinct multiplets (δ 0.5–1.5 ppm) .

- X-ray Crystallography : Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between amine and pyridine groups). Data from 3-Chloropyridin-2-amine reveals centrosymmetric dimer formation via N–H⋯N bonds, which may apply to the cyclopropoxy analog .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. Emergency measures include rinsing eyes with water (15+ minutes) and using activated charcoal for ingestion. Safety data from structurally similar amines (e.g., 6-Cyclopropylpyridin-2-amine) emphasize flammability risks and the need for fire-resistant lab coats .

Advanced Research Questions

Q. How can computational modeling guide the optimization of cyclopropoxy group introduction in pyridine derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and regioselectivity. For example, modeling nucleophilic attack on pyridine rings identifies steric and electronic barriers. Studies on 3-Chloropyridin-2-amine show that Cl⋯Cl interactions (3.28 Å) influence crystal packing, which can inform solvent selection for recrystallization .

Q. How should researchers resolve contradictions in reported spectral data for this compound analogs?

- Methodological Answer : Cross-validate using multiple techniques (e.g., IR for functional groups, HRMS for molecular weight). For instance, discrepancies in H NMR shifts for 3-Benzyloxypyridin-2-amine were resolved by comparing solvent effects (DMSO vs. CDCl) .

Q. What experimental designs are effective for probing the reactivity of the cyclopropoxy group under acidic or basic conditions?